molecular formula C12H14Cl2N2O4 B14588212 Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate CAS No. 61511-78-2

Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate

Katalognummer: B14588212
CAS-Nummer: 61511-78-2
Molekulargewicht: 321.15 g/mol
InChI-Schlüssel: RIECXUZAVAWEGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is a synthetic organic compound that belongs to the family of 2,4-dichlorophenoxyacetic acid derivatives. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. It is characterized by its unique chemical structure, which includes a propyl group, a dichlorophenoxy moiety, and a hydrazine carboxylate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine derivatives under controlled conditions. One common method includes the esterification of 2,4-dichlorophenoxyacetic acid with propanol to form the corresponding ester, followed by the reaction with hydrazine hydrate to yield the desired hydrazine carboxylate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrazine reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including herbicidal and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes and receptors, leading to its biological effects. The compound’s dichlorophenoxy moiety plays a crucial role in its activity by binding to target sites and disrupting normal cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A parent compound with similar herbicidal properties.

    2,4-Dichlorophenoxypropionic acid: Another derivative with comparable chemical structure and applications.

Uniqueness

Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is unique due to its specific hydrazine carboxylate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

61511-78-2

Molekularformel

C12H14Cl2N2O4

Molekulargewicht

321.15 g/mol

IUPAC-Name

propyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate

InChI

InChI=1S/C12H14Cl2N2O4/c1-2-5-19-12(18)16-15-11(17)7-20-10-4-3-8(13)6-9(10)14/h3-4,6H,2,5,7H2,1H3,(H,15,17)(H,16,18)

InChI-Schlüssel

RIECXUZAVAWEGB-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.